molecular formula C14H14ClN3O3S B2364930 N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905665-44-3

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2364930
CAS No.: 905665-44-3
M. Wt: 339.79
InChI Key: UWJDNXPRBLAPNU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-5-13(18-14(20)16-8)22-7-12(19)17-10-6-9(15)3-4-11(10)21-2/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJDNXPRBLAPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrimidine ring and a sulfanyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It exhibits a molecular formula of C17H16ClN3O3S. The presence of functional groups such as chloro, methoxy, and sulfanyl contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral, antibacterial, and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values ranging from 0.26 μM to 0.35 μM . Although specific data for this compound is limited, its structural similarities suggest potential antiviral activity.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In related studies, compounds featuring the sulfanyl group demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes .

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. Research indicates that certain pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The exact pathways for this compound will require further investigation.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling pathways.
  • Cellular Interaction : The presence of the sulfanyl group may enhance cellular uptake and interaction with biomolecules such as proteins and nucleic acids.

Case Studies

Several studies have explored related compounds with promising results:

StudyCompoundActivityFindings
1Pyrimidine DerivativeAntiviralIC50 = 0.26 μM against HCV NS5B
2Sulfanyl CompoundAntibacterialModerate activity against Salmonella typhi
3Pyrimidine AnalogueAnticancerInduces apoptosis in cancer cell lines

Preparation Methods

Reduction of 4-Chloro-2-nitroanisole

The precursor 5-chloro-2-methoxyaniline is synthesized via catalytic hydrogenation or chemical reduction of 4-chloro-2-nitroanisole. A reported method uses iron(III) chloride and hydrazine hydrate in methanol under reflux:

4-Chloro-2-nitroanisole + Hydrazine hydrate → 5-Chloro-2-methoxyaniline  

Conditions :

  • Solvent : Methanol
  • Catalyst : Iron(III) chloride (10 wt%)
  • Reducing agent : Hydrazine hydrate (80%)
  • Temperature : Reflux (65–70°C)
  • Time : 16 hours
  • Yield : 98%

Characterization :

  • ¹H NMR (CDCl₃) : δ 6.67–6.65 (m, 3H, aromatic), 3.83 (s, 3H, OCH₃).

Synthesis of 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide

Chloroacetylation of 5-Chloro-2-methoxyaniline

The intermediate 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide is prepared by reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride under basic conditions:

5-Chloro-2-methoxyaniline + Chloroacetyl chloride → 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide  

Conditions :

  • Base : Triethylamine or pyridine
  • Solvent : Dichloromethane (DCM) or acetone
  • Temperature : Room temperature (25°C)
  • Time : 5–24 hours
  • Yield : 85–92%

Optimized Protocol :

  • Dissolve 5-chloro-2-methoxyaniline (1 equiv) in DCM.
  • Add triethylamine (1.2 equiv) and chloroacetyl chloride (1.1 equiv) dropwise.
  • Stir at 25°C for 5 hours.
  • Quench with ice water, extract with DCM, and recrystallize from ethanol.

Characterization :

  • Molecular Formula : C₉H₈Cl₂NO₂
  • ¹H NMR (DMSO-d₆) : δ 10.16 (s, 1H, NH), 7.28–6.76 (m, 3H, aromatic), 4.20 (s, 2H, CH₂Cl), 3.81 (s, 3H, OCH₃).

Synthesis of 6-Methyl-2-thioxo-1,2-dihydropyrimidin-4-one

Cyclization of Ethyl Acetoacetate and Thiourea

The pyrimidinone core is synthesized via cyclocondensation:

Ethyl acetoacetate + Thiourea → 6-Methyl-2-thioxo-1,2-dihydropyrimidin-4-one  

Conditions :

  • Solvent : Ethanol
  • Catalyst : Sodium methoxide
  • Temperature : Reflux (78°C)
  • Time : 6 hours
  • Yield : 75–82%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 12.52 (s, 1H, NH), 5.99 (s, 1H, CH), 2.13 (s, 3H, CH₃).

Coupling via Nucleophilic Substitution

Alkylation of 6-Methyl-2-thioxo-1,2-dihydropyrimidin-4-one

The final step involves reacting 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one in DMF:

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide + 6-Methyl-2-thioxo-1,2-dihydropyrimidin-4-one → Target Compound  

Conditions :

  • Base : Potassium carbonate (1.2 equiv)
  • Solvent : DMF
  • Temperature : 70–80°C
  • Time : 5–8 hours
  • Yield : 72–88%

Optimized Protocol :

  • Suspend 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one (1 equiv) and K₂CO₃ (1.2 equiv) in DMF.
  • Add 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1 equiv) dropwise.
  • Heat at 80°C for 6 hours.
  • Pour into ice water, acidify with acetic acid, and filter the precipitate.

Characterization :

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₃S
  • ¹H NMR (DMSO-d₆) : δ 12.52 (s, 1H, NH), 10.16 (s, 1H, NH), 7.28–6.76 (m, 3H, aromatic), 5.99 (s, 1H, CH), 4.07 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.13 (s, 3H, CH₃).

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

  • Conditions : DMF, K₂CO₃, 100°C, 20 minutes
  • Yield : 85%

Solvent Screening

Solvent Yield (%)
DMF 88
DMSO 78
Acetonitrile 65

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

Base Screening

Base Yield (%)
K₂CO₃ 88
NaHCO₃ 62
Et₃N 70

Potassium carbonate provides optimal deprotonation of the thiol group.

Critical Analysis of Methodologies

Challenges in Chloroacetylation

  • Side reactions : Over-acylation may occur with excess chloroacetyl chloride. Mitigated by using stoichiometric triethylamine.
  • Purification : Recrystallization from ethanol removes unreacted aniline.

Stability of Pyrimidinone Thiol

  • The thiol group is prone to oxidation; reactions must be conducted under inert atmosphere (N₂ or Ar).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reduced reaction time.
  • Conditions : Tubular reactor, DMF, 80°C, residence time 30 minutes.

Green Chemistry Approaches

  • Solvent replacement : Polyethylene glycol (PEG-400) as a recyclable solvent (yield: 80%).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core and subsequent sulfanyl-acetamide coupling. Key steps include:

  • Thiolation: Reacting 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl derivatives with thiolating agents (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
  • Acetamide Coupling: Using chloroacetyl chloride or bromoacetamide intermediates to link the pyrimidinone moiety to the N-(5-chloro-2-methoxyphenyl) group via nucleophilic substitution .
  • Purification: Recrystallization from DMSO/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Elemental analysis (C, N, S) and HPLC (≥99% peak area) validate purity .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:
Critical techniques include:

  • 1H NMR: Peaks at δ 12.50 ppm (pyrimidinone NH), 10.10 ppm (amide NH), and 4.12 ppm (SCH2) confirm key functional groups .
  • Mass Spectrometry: ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z 344.21 for analogs) .
  • FTIR: Stretching vibrations for C=O (1660–1680 cm⁻¹), S–C (650–700 cm⁻¹), and N–H (3200–3300 cm⁻¹) validate the core structure .

Basic: What initial biological assays evaluate its bioactivity?

Answer:

  • Enzyme Inhibition: Screen against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm) .
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .

Advanced: How to resolve discrepancies in elemental analysis data?

Answer:
Minor deviations (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from:

  • Hydrate Formation: Dry samples under vacuum (60°C, 24 hrs) to remove adsorbed water .
  • Impurity Interference: Use HPLC-MS to identify by-products (e.g., unreacted intermediates) and optimize purification steps .
  • Alternative Methods: Complement CHNS analysis with X-ray crystallography for absolute structure confirmation .

Advanced: What computational methods predict electronic properties?

Answer:

  • HOMO-LUMO Analysis: Gaussian09 with B3LYP/6-31G(d) calculates frontier molecular orbitals to assess reactivity and charge transfer potential .
  • Molecular Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic hotspot) .
  • Docking Studies: AutoDock Vina models interactions with biological targets (e.g., LOX active site) to guide SAR .

Advanced: How to design SAR studies for pharmacological optimization?

Answer:

  • Substituent Variation: Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate bioactivity .
  • Heterocycle Modification: Substitute the pyrimidinone core with triazole or thienopyrimidine moieties to enhance target selectivity .
  • Bioisosteric Replacement: Replace the sulfanyl group with sulfonyl or carbonyl to study effects on potency and solubility .

Advanced: What strategies reduce by-product formation during synthesis?

Answer:

  • Temperature Control: Maintain reactions at 0–5°C during thiolation to minimize disulfide by-products .
  • Catalyst Optimization: Use Pd(OAc)₂ or CuI for coupling steps to improve yield (e.g., 80%→90%) .
  • Reaction Monitoring: Track progress via TLC (Rf = 0.3 in ethyl acetate/hexane) or inline IR spectroscopy .

Advanced: How to study biological target interactions via crystallography?

Answer:

  • Co-crystallization: Soak protein crystals (e.g., LOX) with the compound (1 mM in DMSO) for 48 hrs .
  • X-ray Diffraction: Resolve structures at 1.8–2.2 Å resolution to map hydrogen bonds (e.g., amide NH to Glu524) and hydrophobic contacts .
  • Density Functional Theory (DFT): Validate observed interactions with computational models .

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